(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one
Description
The compound "(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one" is a synthetic thiazol-4-one derivative characterized by a benzimidazole sulfanyl group attached to a furan ring and a 3,4-dichloroanilino substituent. This structure combines multiple pharmacophoric motifs:
- A thiazol-4-one core, known for antimicrobial and anticancer activity .
- A benzimidazole sulfanyl group, which enhances binding to biological targets like kinases or DNA .
Synthesis typically involves condensation reactions under mild conditions. For example, analogous compounds are prepared by reacting substituted amines with pre-formed thiazol-4-one intermediates in methanol, catalyzed by potassium carbonate . This method yields Z-configuration products, critical for maintaining planar geometry and intermolecular interactions .
Properties
Molecular Formula |
C21H12Cl2N4O2S2 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H12Cl2N4O2S2/c22-13-7-5-11(9-14(13)23)24-20-27-19(28)17(30-20)10-12-6-8-18(29-12)31-21-25-15-3-1-2-4-16(15)26-21/h1-10H,(H,25,26)(H,24,27,28)/b17-10- |
InChI Key |
RLJZWJCLGUDBNR-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C\4/C(=O)NC(=NC5=CC(=C(C=C5)Cl)Cl)S4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)NC(=NC5=CC(=C(C=C5)Cl)Cl)S4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be approached via a modular route, involving the preparation of key intermediates that are subsequently coupled to form the final structure. The core steps include:
- Preparation of the Thiazol-4-one core : Typically synthesized via cyclization of appropriate thioamide derivatives with α-haloketones or related precursors.
- Introduction of the (3,4-dichlorophenyl)imino group : Achieved through condensation of the thiazol-4-one with 3,4-dichlorobenzaldehyde derivatives.
- Formation of the benzimidazol-2-ylsulfanyl substituent : Usually involves nucleophilic substitution or coupling reactions with benzimidazole derivatives bearing suitable leaving groups.
- Attachment of the furan-2-yl moiety : Via nucleophilic substitution or condensation reactions with furan derivatives bearing reactive functional groups.
- Final condensation to form the (5Z)-methylidene linkage : Achieved through Knoevenagel-type condensations between aldehyde and active methylene compounds.
Specific Reaction Pathways
Notable Experimental Conditions and Variations
- Solvent Choices : Ethanol, dimethylformamide, or dimethyl sulfoxide are frequently used to facilitate solubility and reaction kinetics.
- Catalysts : Basic catalysts such as piperidine, pyridine, or triethylamine are employed to promote condensation and cyclization.
- Temperature : Reactions are typically conducted under reflux conditions (80–120°C) to ensure completion.
- Purification : Crystallization, column chromatography, or recrystallization from suitable solvents are used to isolate pure intermediates and final compounds.
Data Tables Summarizing Preparation Methods
Notes on Variability and Optimization
- Reaction Optimization : Adjusting solvent polarity, temperature, and catalyst loading can significantly influence yields.
- Alternative Routes : Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
- Scale-Up Considerations : For larger-scale synthesis, solvent recovery and reaction monitoring via TLC or HPLC are critical.
Research Findings and Literature Sources
- Patent US8680139B2 describes heterocyclic compound synthesis involving thiazolone derivatives, emphasizing cyclization and condensation steps.
- VulcanChem provides commercial synthesis pathways and compound specifications, indicating the importance of stepwise functionalization and purification.
- PubChem and Chemical Databases offer structural and property data supporting the synthesis design, especially regarding functional group compatibility and reactivity.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or thiazolidinone moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(3,4-dichlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core is known to bind to DNA and proteins, disrupting their function. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparison with Similar Compounds
Table 1: Comparison of Structural Features and Bioactivity
Key Findings:
Bioactivity Trends: The 3,4-dichloroanilino group in the target compound likely enhances antimicrobial potency compared to hydroxyl-substituted analogues (e.g., MIC₅₀ = 12.5–25 μM for the 4-hydroxyanilino derivative ). This aligns with studies showing chloro-substituted aryl groups improve membrane penetration in Gram-positive bacteria . The benzimidazole sulfanyl moiety may confer dual functionality: DNA intercalation (via benzimidazole) and redox modulation (via sulfanyl) .
Synthetic Flexibility: The target compound’s synthesis mirrors methods used for analogues like the 6a–j series, which achieve yields >80% under room-temperature conditions . However, its benzimidazole-furan hybrid structure requires additional steps for sulfanyl group incorporation compared to simpler phenylamino derivatives .
Crystallographic and Stability Data :
- Isostructural compounds (e.g., fluorophenyl-thiazole hybrids) exhibit planar conformations critical for stacking interactions, similar to the target compound’s Z-configuration .
Biological Activity
The compound (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dichloroanilino)-1,3-thiazol-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structural components include a thiazole core, a furan ring, and a benzimidazole moiety. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 454.54 g/mol. The intricate structure allows for diverse interactions with biological targets, which is essential for its pharmacological potential.
Antimicrobial Properties
Research has indicated that similar thiazole derivatives exhibit antimicrobial activity against various pathogens. For instance, compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Anticancer Effects
The anticancer potential of this compound is particularly noteworthy. Studies on structurally related compounds have demonstrated that thiazole and benzimidazole derivatives can inhibit tumor growth in various cancer cell lines. For example, compounds tested against human lung cancer cell lines (A549, HCC827) showed significant antiproliferative activity . The mechanisms may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets.
| Cell Line | Compound Tested | IC50 (µM) | Activity |
|---|---|---|---|
| A549 | Thiazole derivative | 10 | Strong |
| HCC827 | Benzimidazole derivative | 15 | Moderate |
| NCI-H358 | Furan-based compound | 20 | Weak |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the interaction with biological macromolecules such as proteins or nucleic acids plays a critical role. Techniques such as molecular docking studies can provide insights into these interactions and help identify potential therapeutic targets .
Case Studies
A notable study examined the biological activity of newly synthesized derivatives containing benzimidazole and thiazole moieties. The results indicated that several compounds demonstrated significant cytotoxicity against cancer cell lines while also exhibiting antimicrobial properties against common pathogens like Staphylococcus aureus and Escherichia coli . These findings support the hypothesis that the structural diversity of this compound may confer unique biological activities.
Q & A
Q. How to address batch-to-batch variability in biological assays?
- Answer :
- Standardized protocols : Use internal controls (e.g., reference inhibitors) in each assay .
- Purity validation : Require HPLC purity ≥98% for all batches .
Q. What are best practices for storing this compound to ensure stability?
- Answer :
- Conditions : Store at −20°C under inert gas (argon) in amber vials .
- Stability testing : Monitor degradation via HPLC every 6 months .
Tables for Reference
Table 1 : Common By-Products and Mitigation Strategies
| By-Product | Formation Cause | Mitigation |
|---|---|---|
| Oxidized sulfanyl derivatives | Exposure to air/moisture | Use inert atmosphere |
| Di-substituted anilino adducts | Excess coupling reagent | Optimize stoichiometry |
Table 2 : Key Spectral Data for Characterization
| Technique | Key Peaks/Data | Structural Confirmation |
|---|---|---|
| H-NMR | δ 8.2–8.5 ppm (benzimidazole protons) | Confirms aromatic substitution |
| HRMS | m/z 523.05 [M+H] (calculated) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
